3-(3-Methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
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Overview
Description
3-(3-Methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones This compound is characterized by the presence of a methoxyphenyl group and a pyrrolidinyl group attached to a propenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves the condensation of 3-methoxybenzaldehyde with pyrrolidine and an appropriate enone precursor. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-Methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
3-(3-Methoxyphenyl)-1-(morpholin-1-yl)prop-2-en-1-one: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
3-(3-Methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is unique due to the presence of the pyrrolidine ring, which can impart different chemical and biological properties compared to its analogs
Properties
CAS No. |
29647-01-6 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
(E)-3-(3-methoxyphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H17NO2/c1-17-13-6-4-5-12(11-13)7-8-14(16)15-9-2-3-10-15/h4-8,11H,2-3,9-10H2,1H3/b8-7+ |
InChI Key |
LAPTWLCIZWFMJK-BQYQJAHWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)N2CCCC2 |
SMILES |
COC1=CC=CC(=C1)C=CC(=O)N2CCCC2 |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)N2CCCC2 |
melting_point |
90 - 93 °C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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